
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide is a compound of significant interest in the field of organic chemistry. It is characterized by a complex molecular structure that includes a dihydroisoquinoline moiety and a sulfonamide group. Compounds like these often play crucial roles in the development of pharmaceuticals and as intermediates in organic synthesis due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: To synthesize N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide, a multi-step synthetic pathway is employed, often starting from commercially available starting materials. The synthesis usually involves:
Formation of the dihydroisoquinoline ring: : The initial steps often involve creating the 6,7-dimethoxy-3,4-dihydroisoquinoline skeleton, potentially through Pictet-Spengler reactions.
Sulfonylation: : Introduction of the sulfonyl group typically via reaction with sulfonyl chlorides.
Alkylation: : Addition of the ethyl spacer through alkylation reactions.
Formation of the carboxamide: : Finally, the cyclohexanecarboxylic acid or its derivative is coupled with the amine group to form the carboxamide.
Industrial Production Methods: In an industrial setting, these steps are optimized for scale, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and catalysts may be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : Given the presence of the dihydroisoquinoline moiety, oxidation reactions can lead to the formation of corresponding aromatic isoquinolines.
Reduction: : The compound can undergo reductions, particularly at the sulfonyl and carboxamide functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the aromatic rings.
Common Reagents and Conditions:
Oxidation: : Commonly used oxidizing agents like potassium permanganate or ceric ammonium nitrate.
Reduction: : Typical reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: : Utilization of reagents such as halides for nucleophilic substitutions or Lewis acids for electrophilic substitutions.
Major Products:
Oxidation: : Formation of isoquinolines or sulfoxides.
Reduction: : Conversion to secondary amines or alcohols.
Substitution: : Introduction of various functional groups into the aromatic ring system.
Applications De Recherche Scientifique
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide finds applications across multiple scientific disciplines:
Chemistry: : Utilized as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: : Investigated for its potential as a biologically active molecule, possibly interacting with enzymes or receptors.
Medicine: : Explored for therapeutic potential, including as an anti-inflammatory or anti-cancer agent.
Industry: : May be used in the production of more complex molecules, dyes, or polymers.
Mécanisme D'action
The compound's mechanism of action can involve:
Molecular Targets: : It may target specific proteins or enzymes within biological systems, altering their function or expression.
Pathways Involved: : Pathways such as signal transduction, apoptosis, or metabolic processes may be affected, depending on the context of its use.
Comparaison Avec Des Composés Similaires
When comparing N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclohexanecarboxamide to similar compounds:
Uniqueness: : This compound's unique combination of dihydroisoquinoline, sulfonamide, and carboxamide groups distinguishes it from others.
Similar Compounds: : Compounds like N-(2-(sulfonylamino)ethyl)cyclohexanecarboxamide or other sulfonyl derivatives exhibit different chemical behaviors and applications.
Feel free to dive into any specific section further or ask about related compounds or reactions!
Propriétés
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-26-18-12-16-8-10-22(14-17(16)13-19(18)27-2)28(24,25)11-9-21-20(23)15-6-4-3-5-7-15/h12-13,15H,3-11,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJABPAZYWRLJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-amido]benzoate](/img/structure/B2547000.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate](/img/structure/B2547004.png)
![2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2547005.png)
![5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2547006.png)
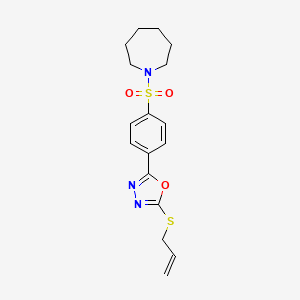
![2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2547010.png)
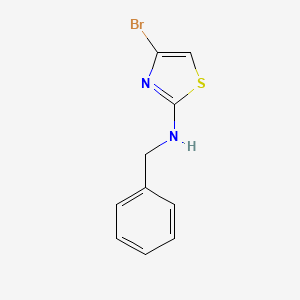
![2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2547015.png)
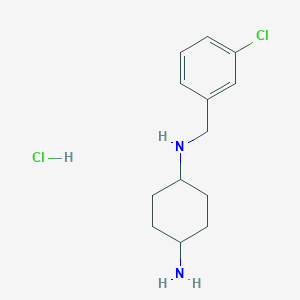
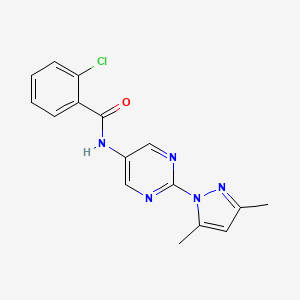
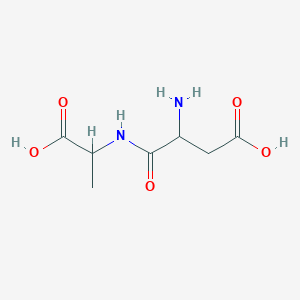
![3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2547019.png)
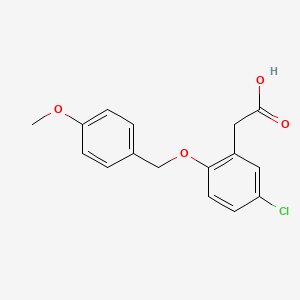
![5-Iodo-2-methylpyrazolo[3,4-b]pyridine](/img/structure/B2547021.png)
